molecular formula C21H22ClN3O2 B11430523 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-N-(propan-2-yl)benzamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-N-(propan-2-yl)benzamide

Cat. No.: B11430523
M. Wt: 383.9 g/mol
InChI Key: CSHPYVCPELRDIW-UHFFFAOYSA-N
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Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-N-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-N-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a nitrile oxide. For example, 4-chlorobenzohydrazide can react with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Attachment of the oxadiazole ring to the benzamide: The oxadiazole derivative can then be reacted with 3,5-dimethylbenzoic acid chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-N-(propan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the formulation of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-N-(propan-2-yl)benzamide
  • N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-N-(propan-2-yl)benzamide
  • N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-N-(propan-2-yl)benzamide

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethyl-N-(propan-2-yl)benzamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the oxadiazole ring and the benzamide structure also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22ClN3O2

Molecular Weight

383.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C21H22ClN3O2/c1-13(2)25(21(26)17-10-14(3)9-15(4)11-17)12-19-23-20(24-27-19)16-5-7-18(22)8-6-16/h5-11,13H,12H2,1-4H3

InChI Key

CSHPYVCPELRDIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(C)C)C

Origin of Product

United States

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